molecular formula C20H18ClN5O3 B2551315 N-(2-chlorophenyl)-2-(5-(4-ethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide CAS No. 1008233-58-6

N-(2-chlorophenyl)-2-(5-(4-ethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide

Cat. No. B2551315
M. Wt: 411.85
InChI Key: ZNZLNAPQBCBEJM-UHFFFAOYSA-N
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Description

The compound appears to be a novel synthetic molecule that may have been designed to exhibit certain biological activities, possibly as an antifungal or as an enzyme inhibitor. The structure suggests that it is a hybrid molecule incorporating features of triazole and pyrrolo[3,4-d][1,2,3]triazole rings, which are known to be present in various pharmacologically active compounds.

Synthesis Analysis

The synthesis of related compounds typically involves the formation of triazole rings, which can be achieved through cyclization reactions. For instance, the synthesis of N-substituted triazolylpropylamines and amides, as described in paper , involves the use of triazole as a core structure that is modified with various substituents to enhance antifungal activity. Although the exact synthesis of the compound is not detailed, it is likely that similar synthetic strategies could be employed, involving stepwise construction of the heterocyclic system and subsequent functionalization with appropriate substituents.

Molecular Structure Analysis

The molecular structure of such compounds is often confirmed using techniques like X-ray crystallography, NMR, and IR spectroscopy, as seen in the synthesis of a related compound in paper . These techniques allow for the determination of the precise arrangement of atoms within the molecule and the conformational behavior, which is crucial for understanding the compound's potential interactions with biological targets.

Chemical Reactions Analysis

The chemical reactivity of the compound would be influenced by the presence of the triazole ring and the acetamide moiety. Triazoles are known to participate in various chemical reactions, including nucleophilic substitution and coordination to metal ions, which could be relevant for their biological activity. The acetamide group could be involved in hydrogen bonding and other interactions important for binding to enzymes or receptors.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds, including solubility, melting point, and stability, would be influenced by the presence of both lipophilic (e.g., 4-ethylphenyl) and potentially polar (e.g., triazole and acetamide) groups. These properties are essential for determining the compound's suitability as a drug candidate, affecting its absorption, distribution, metabolism, and excretion (ADME) profile.

Scientific Research Applications

Biological Activity and Chemical Synthesis

  • Cholinesterase Inhibition : Compounds structurally similar to the query molecule, specifically those involving triazole derivatives, have been synthesized and evaluated for their inhibitory potential against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Such compounds displayed moderate to good activities, suggesting potential applications in treating diseases like Alzheimer's that are characterized by cholinesterase activity disruption (Riaz et al., 2020).

  • Molecular Docking Studies : The synthesized analogs of related compounds underwent molecular docking studies to rationalize their binding site interactions. This suggests that these molecules could be optimized for enhanced biological activities through structure-based drug design processes.

  • Anticancer Drug Design : Another research direction involves the synthesis and molecular docking analysis of compounds for potential anticancer applications. Such studies aim to understand the interaction of these compounds with biological targets to develop effective anticancer therapies (Sharma et al., 2018).

  • Antimicrobial Activities : Certain triazole derivatives have been synthesized and tested for their antimicrobial properties. These studies provide insights into the potential use of these compounds as antimicrobial agents, indicating their relevance in developing new antibiotics or antifungal treatments (Bektaş et al., 2007).

  • Chemical Synthesis and Reactivity : Research on the synthesis and reactivity of multidentate ligands with various metal cores, including compounds structurally related to the query molecule, highlights the chemical versatility of these compounds. Such studies are crucial for developing new materials and catalysts for chemical transformations (Wang et al., 2017).

properties

IUPAC Name

N-(2-chlorophenyl)-2-[5-(4-ethylphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN5O3/c1-2-12-7-9-13(10-8-12)26-19(28)17-18(20(26)29)25(24-23-17)11-16(27)22-15-6-4-3-5-14(15)21/h3-10,17-18H,2,11H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNZLNAPQBCBEJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC(=O)NC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorophenyl)-2-(5-(4-ethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide

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